molecular formula C18H14FN3O5S B12177345 N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12177345
M. Wt: 403.4 g/mol
InChI Key: NUJFUZVWQMCETR-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a quinoline core, a fluorine atom, and an acetylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Acetylsulfamoyl Group: The acetylsulfamoyl group can be introduced through a sulfonamide formation reaction, where an amine reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Acetylsulfamoyl)phenylboronic acid
  • N-{4-[(acetylamino)sulfonyl]phenyl}-2,3,4,5,6-pentafluorobenzamide

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, a fluorine atom, and an acetylsulfamoyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as a derivative of the quinolone class, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound exhibits a range of pharmacological properties that are crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Core Structure : The quinolone moiety provides a scaffold for biological activity.
  • Functional Groups : The presence of an acetylsulfamoyl group enhances its solubility and bioavailability.

The molecular formula for this compound is C15H14F N3O4S, with a molecular weight of approximately 357.35 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include the activation of caspases and modulation of apoptotic pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HCT116 (Colon)15
HeLa (Cervical)20

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Escherichia coli. The results demonstrated a notable reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent against resistant infections .
  • Cancer Cell Apoptosis Induction : In another study, treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, indicating its potential as an anticancer drug .

Properties

Molecular Formula

C18H14FN3O5S

Molecular Weight

403.4 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H14FN3O5S/c1-10(23)22-28(26,27)13-5-3-12(4-6-13)21-18(25)15-9-20-16-7-2-11(19)8-14(16)17(15)24/h2-9H,1H3,(H,20,24)(H,21,25)(H,22,23)

InChI Key

NUJFUZVWQMCETR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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